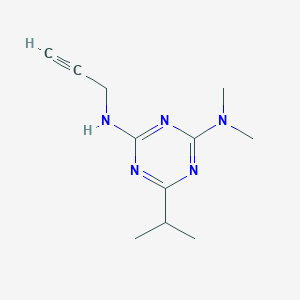

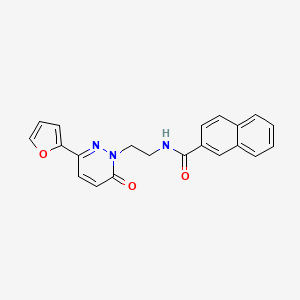

2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine" is a derivative of the 1,3,5-triazine family, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms that can participate in various chemical reactions and bonding interactions. The specific substituents on the triazine ring can greatly influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives can be achieved through various methods. For instance, the Cu(II)-catalyzed C(sp3)-H activation of N,N-dimethylethanolamine with amidines leads to the formation of 1,2-dihydro-1,3,5-triazines with up to 81% yields . Another method involves the reaction of N-triazolide imidates with 1,2,4-triazole-3,5-diamine to produce 5-substituted 2-amino[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(6H)-ones, with the structure confirmed by X-ray crystallography . Additionally, microwave-assisted one-pot synthesis methods have been developed for the efficient production of triazine derivatives, such as the synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-1,3,5-triazine-2,4-diamines and 4-aryl-6-alkylamino/piperidinyl-1,3,5-triazine-2-amines .

Molecular Structure Analysis

The molecular structure and spectroscopic properties of triazine derivatives can be studied using various techniques. For example, the molecular structure, vibrational spectra, and HOMO-LUMO analysis of N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine were investigated using FT-IR, FT-Raman, and density functional theory (DFT) calculations . These studies provide insights into the electronic properties and stability of the molecule, which are crucial for understanding its reactivity and potential applications.

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the compound or to study its reactivity. For instance, the reaction of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine with secondary amines can lead to the formation of 2,4-diamino-s-triazines . The ability to selectively synthesize triazine derivatives with different substituents opens up possibilities for creating compounds with tailored properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The self-assembly in solvates of 2,4-diamino-6-(4-methylphenyl)-1,3,5-triazine and its molecular adducts with aliphatic dicarboxylic acids have been studied, revealing the importance of hydrogen bonding and other non-covalent interactions in the formation of supramolecular structures . These interactions can affect the solubility, melting point, and other physical properties of the compound. Additionally, the synthesis and crystal structure of various triazine derivatives have been reported, providing detailed information about their molecular geometry and electronic configuration .

Scientific Research Applications

Hydrogen-Bonded Complexes

Diaminotriazines, including derivatives similar to 2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine, have been studied for their ability to form hydrogen-bonded complexes. Research indicates that the acylation of diaminotriazines can significantly affect their association constants in complexes with other molecules due to conformational preferences and electrostatic interactions. These properties are crucial for understanding the molecular recognition and self-assembly processes in chemical and biological systems (Beijer et al., 1996).

Chelation and Metallotecton Formation

Another study explores derivatives of diaminotriazines as surrogates for bipyridine, designed to chelate metals like Ag(I) and create metallotectons for engineering hydrogen-bonded crystals. These compounds, through their ability to engage in predictable hydrogen bonding and coordinative interactions, offer insights into designing new materials for crystal engineering and potentially for catalysis and material science applications (Duong et al., 2011).

Encapsulation and Drug Delivery

Research on the encapsulation of lipophilic derivatives in water-soluble metalla-cages involving diaminotriazine components suggests potential applications in drug delivery systems. These studies show how diaminotriazines can be used to create host-guest systems for the controlled delivery of biologically active compounds, highlighting their role in pharmaceutical sciences (Mattsson et al., 2010).

Molecular Structure and Stereochemistry

The molecular structure and stereochemistry of diaminotriazine derivatives have been extensively studied, providing valuable insights into their chemical behavior and interaction with biological targets. This information is critical for the design of new compounds with specific biological activities, such as inhibitors for enzymes or receptors involved in disease pathways (Camerman et al., 1978).

properties

IUPAC Name |

2-N,2-N-dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c1-6-7-12-10-13-9(8(2)3)14-11(15-10)16(4)5/h1,8H,7H2,2-5H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVMJPWKXGPAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=N1)N(C)C)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N,2-N-Dimethyl-6-propan-2-yl-4-N-prop-2-ynyl-1,3,5-triazine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(3-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2531155.png)

![N-{4-[4-(4-fluorophenyl)piperazino]phenyl}pentanamide](/img/structure/B2531159.png)

![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)

![N-(1-cyanopropyl)-2-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2531167.png)

![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)

![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)

![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)

![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)